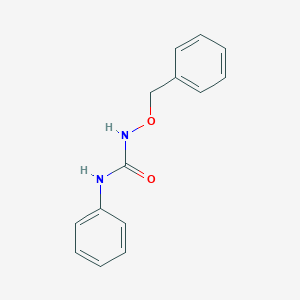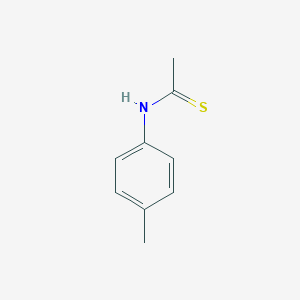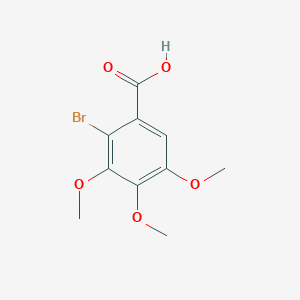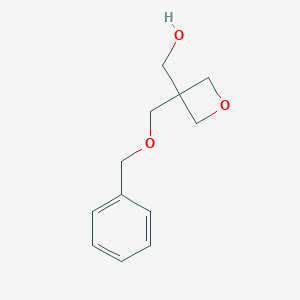
(3-(Benzyloxymethyl)oxetan-3-YL)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Benzyloxymethyl)oxetan-3-YL)methanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of (3-(Benzyloxymethyl)oxetan-3-YL)methanol involves the hydrolysis of the benzyl ether group by enzymes present in the body. This hydrolysis releases the active drug, which can then exert its pharmacological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and is well tolerated in vivo. The compound has been shown to have good bioavailability and can be administered orally or intravenously. The pharmacological effects of the active drug released from the prodrug depend on the nature of the drug.
Avantages Et Limitations Des Expériences En Laboratoire
(3-(Benzyloxymethyl)oxetan-3-YL)methanol has several advantages for lab experiments. The compound is stable and can be stored for long periods without degradation. The synthesis method is simple and can be easily scaled up for large-scale production. However, the compound has some limitations, such as the need for enzymatic hydrolysis to release the active drug, which can be a limiting factor in some applications.
Orientations Futures
There are several future directions for the research on (3-(Benzyloxymethyl)oxetan-3-YL)methanol. One direction is to investigate the use of the compound in targeted drug delivery systems for cancer treatment. Another direction is to explore the potential of the compound in the development of prodrugs for the treatment of neurological disorders. Additionally, the synthesis method can be optimized to improve the yield and purity of the compound.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in drug delivery systems. The synthesis method is simple and yields high purity and high yield of the compound. The compound has low toxicity and good bioavailability, making it an ideal candidate for targeted drug delivery systems. Further research is needed to explore the potential of this compound in various fields, including cancer treatment and neurological disorders.
Méthodes De Synthèse
The synthesis of (3-(Benzyloxymethyl)oxetan-3-YL)methanol involves the reaction of 3-chloromethyl oxetane with benzyl alcohol in the presence of a base catalyst. The resulting product is then purified using column chromatography. This method has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
(3-(Benzyloxymethyl)oxetan-3-YL)methanol has been extensively studied for its potential applications in drug delivery systems. The compound can be used as a prodrug, which is a biologically inactive compound that can be converted into an active drug in the body. This property of this compound makes it an ideal candidate for targeted drug delivery systems. The prodrug can be designed to release the active drug at the targeted site, reducing the side effects associated with traditional drug delivery systems.
Propriétés
Numéro CAS |
142731-84-8 |
|---|---|
Formule moléculaire |
C12H16O3 |
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
[3-(phenylmethoxymethyl)oxetan-3-yl]methanol |
InChI |
InChI=1S/C12H16O3/c13-7-12(9-15-10-12)8-14-6-11-4-2-1-3-5-11/h1-5,13H,6-10H2 |
Clé InChI |
PFAOCCHUFUFDJZ-UHFFFAOYSA-N |
SMILES |
C1C(CO1)(CO)COCC2=CC=CC=C2 |
SMILES canonique |
C1C(CO1)(CO)COCC2=CC=CC=C2 |
Synonymes |
(3-(BENZYLOXYMETHYL)OXETAN-3-YL)METHANOL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



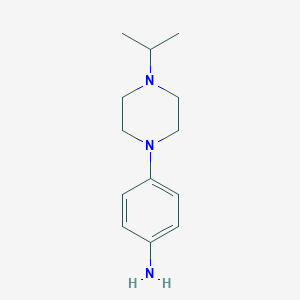
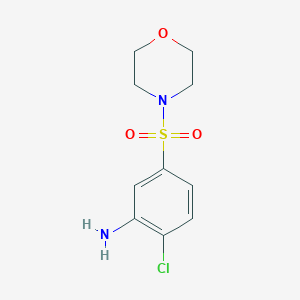
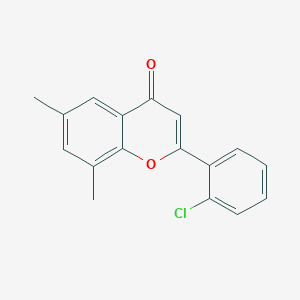


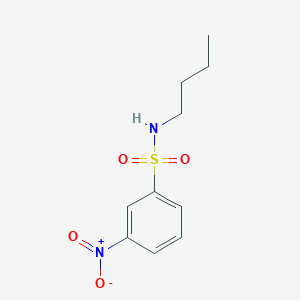
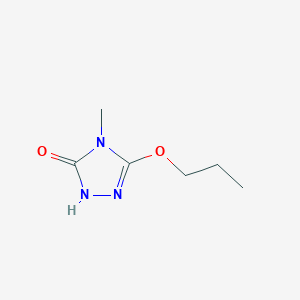
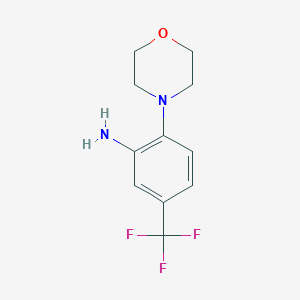
![{[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid](/img/structure/B181819.png)
![2-thioxo-1,2,3,5,6,7-hexahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B181823.png)
![3-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B181825.png)
